molecular formula C2H4O<br>C2H4O<br>CH3CHO B1217803 Acetyl radical CAS No. 3170-69-2

Acetyl radical

Cat. No.: B1217803
CAS No.: 3170-69-2
M. Wt: 44.05 g/mol
InChI Key: IKHGUXGNUITLKF-UHFFFAOYSA-N
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Description

The acetyl radical is a highly reactive species characterized by the presence of an acetyl group (CH₃CO) with an unpaired electron on the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The acetyl radical can be generated through several methods, including:

Industrial Production Methods: While the industrial production of acetyl radicals is not as common as other chemical species, methods involving photochemical and catalytic processes are being explored for their potential scalability and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

acetaldehyde
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InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3
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InChI Key

IKHGUXGNUITLKF-UHFFFAOYSA-N
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Canonical SMILES

CC=O
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Molecular Formula

C2H4O, Array, CH3CHO
Record name ACETALDEHYDE
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Record name acetaldehyde
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Related CAS

9002-91-9
Record name Acetaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID5039224
Record name Acetaldehyde
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Molecular Weight

44.05 g/mol
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Physical Description

Acetaldehyde appears as a clear colorless liquid with a pungent choking odor. Flash point -36 °F. Boiling point 69 °F. Density 6.5 lb / gal. Vapors are heaver than air and irritate the mucous membranes and especially the eyes. Used to make other chemicals., Liquid, Colorless liquid or gas (above 69 degrees F) with a pungent, fruity odor; [NIOSH], GAS OR COLOURLESS LIQUID WITH PUNGENT ODOUR., flammable, colourless liquiduid/pungent ethereal odour, Colorless liquid or gas (above 69 °F) with a pungent, fruity odor.
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Boiling Point

70 °F at 760 mmHg (NTP, 1992), 20.8 °C, 20.2 °C, 69 °F
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Flash Point

-40 °F (NTP, 1992), -40 °C (-40 °F) - closed cup, -38.89 °C (Closed cup); -40 °C (Open cup), -38 °C c.c., -36 °F
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Solubility

0.1 to 1.0 mg/mL at 66 °F (NTP, 1992), Miscible with water /1X10+6 mg/L at 25 °C/, Miscible with ethanol, ether, benzene; slightly soluble in chloroform, Acetaldehyde is miscible in all proportions with water and most common organic solvents, eg, acetone, benzene, ethyl alcohol, ethyl ether, gasoline, paraldehyde, toluene, xylenes, turpentine, and acetic acid., 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, organic solvents, Miscible
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Density

0.78 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7834 g/cu cm at 18 °C, Relative density (water = 1): 0.78, 0.804-0.811(0°/20°), 0.79
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Vapor Density

1.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.52 (Air = 1), Relative vapor density (air = 1): 1.5, 1.52
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Vapor Pressure

400 mmHg at 40.8 °F ; 760 mmHg at 68.4 °F (NTP, 1992), 902.0 [mmHg], 902 mm Hg at 25 °C;758 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 101, 740 mmHg
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Mechanism of Action

The present review updates the relationship between acetaldehyde and parkinsonism with a specific focus on the role of P450 system and CYP 2E1 isozyme particularly. We have indicated that acetaldehyde is able to enhance the parkinsonism induced in mice by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin able to damage the nigrostriatal dopaminergic pathway. Similarly diethyldithiocarbamate, the main metabolite of disulfiram, a drug widely used to control alcoholism, diallylsulfide (DAS) and phenylisothiocyanate also markedly enhance the toxin-related parkinsonism. All these compounds are substrate/inhibitors of CYP450 2E1 isozyme. The presence of CYP 2E1 has been detected in the dopamine (DA) neurons of rodent Substantia Nigra (SN), but a precise function of the enzyme has not been elucidated yet. By treating CYP 2E1 knockout (KO) mice with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, the SN induced lesion was significantly reduced when compared with the lesion observed in wild-type animals. Several in vivo and in vitro studies led to the conclusion that CYP 2E1 may enhance the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity in mice by increasing free radical production inside the dopaminergic neurons. Acetaldehyde is a good substrate for CYP 2E1 enzyme as the other substrate-inhibitors and by this way may facilitate the susceptibility of dopaminergic neurons to toxic events. The literature suggests that ethanol and/or disulfiram may be responsible for toxic parkinsonism in human and it indicates that basal ganglia are the major targets of disulfiram toxicity. A very recent study reports that there are a decreased methylation of the CYP 2E1 gene and increased expression of CYP 2E1 mRNA in Parkinson's disease (PD) patient brains. This study suggests that epigenetic variants of this cytochrome contribute to the susceptibility, thus confirming multiples lines of evidence which indicate a link between environmental toxins and PD., ... The overall focus of this review is on acetaldehyde and its direct and indirect effects on the nuclear and mitochondrial genome. We first consider different acetaldehyde-DNA adducts, including a critical assessment of the evidence supporting a role for acetaldehyde-DNA adducts in alcohol related carcinogenesis, and consideration of additional data needed to make a conclusion. We also review recent data on the role of the Fanconi anemia DNA repair pathway in protecting against acetaldehyde genotoxicity and carcinogenicity, as well as teratogenicity. We also review evidence from the older literature that acetaldehyde may impact the genome indirectly, via the formation of adducts with proteins that are themselves critically involved in the maintenance of genetic and epigenetic stability. Finally, we note the lack of information regarding acetaldehyde effects on the mitochondrial genome, which is notable since aldehyde dehydrogenase 2 (ALDH2), the primary acetaldehyde metabolic enzyme, is located in the mitochondrion, and roughly 30% of East Asian individuals are deficient in ALDH2 activity due to a genetic variant in the ALDH2 gene. In summary, a comprehensive understanding of all of the mechanisms by which acetaldehyde impacts the function of the genome has implications not only for alcohol and cancer, but types of alcohol related pathologies as well., This study examines the effects of the ethanol metabolite, acetaldehyde, on the clinically relevant drug transporter, PEPT1. The metabolism of ethanol and the following acetaldehyde formation is thought to modulate the uptake capacity of PEPT1 within the gastrointestinal tract for a variety of clinically important peptidomimetic drug compounds. Glycylsarcosine ([(3)H]-GlySar), a nonhydrolysable PEPT1 specific substrate was used ... . In vitro uptake studies were performed in the Caco-2 and Chinese hamster ovary (CHO)-hPEPT1 cell models, measuring cellular uptake of labeled compound against increasing levels of unlabeled compound in the presence of acetaldehyde. In vivo absorption of [(3)H]-GlySar was measured in male Sprague-Dawley rats that were treated with oral dose of ethanol/disulfiram (5 g/kg / 100 mg/kg) for 6 days. These results were compared to control rats treated with saline, ethanol alone or disulfiram alone. In vitro uptake of [(3)H]-GlySar in CHO-hPEPT1 cells treated with 1 mM acetaldehyde was significantly decreased (p < 0.05) as compared to untreated controls. The uptake of [(3)H]-GlySar in Caco-2 cell monolayers treated with 1 mM acetaldehyde was also significantly decreased as compared to the untreated control cells. In vivo absorption of [(3)H]-GlySar in ethanol treated rats, as measured by AUC(0-12 hours) were decreased by approximately 50% versus the control rat group. /It was concluded/ ... that acetaldehyde significantly modulates PEPT1 function and, thereby, affects drug bioavailability. ..., Six transient receptor potential (TRP) ion channels expressed in the sensory afferents play an important role as body thermosensors and also as peripheral pain detectors. ... Human and mouse TRPA1 are activated by acetaldehyde, an intermediate substance of ethanol metabolism, in the HEK293T cell heterologous expression system and in cultured mouse trigeminal neurons. Acetaldehyde failed to activate other temperature-sensitive TRP channels expressed in sensory neurons. TRPA1 antagonists camphor and gadolinium, and a general TRP blocker ruthenium red inhibited TRPA1 activation by acetaldehyde. Camphor, gadolinium and ruthenium red also suppressed the acute nociceptive behaviors induced by the intradermal administration of acetaldehyde into the mouse footpads. Intradermal co-application of prostaglandin E2 and acetaldehyde greatly potentiated the acetaldehyde-induced nociceptive responses, and this effect was reversed by treatment with the TRPA1 antagonist camphor. These results suggest that acetaldehyde causes nociception via TRPA1 activation. /The/ data may also help elucidate the mechanisms underlying acetaldehyde-related pathological symptoms such as hangover pain., For more Mechanism of Action (Complete) data for ACETALDEHYDE (6 total), please visit the HSDB record page.
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Color/Form

Volatile liquid or gas, Colorless liquid or gas (above 69 degrees F)

CAS No.

75-07-0
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Melting Point

-190.3 °F (NTP, 1992), -123.4 °C, -123 °C, -190 °F
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